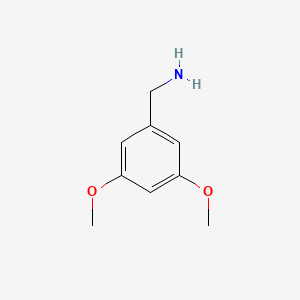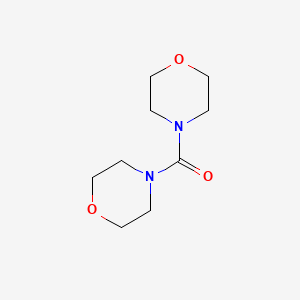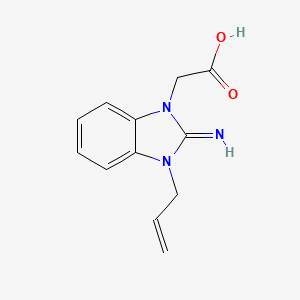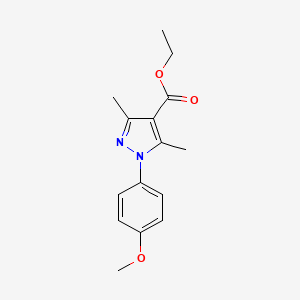
3,5-Dimethoxybenzylamine
Overview
Description
3,5-Dimethoxybenzylamine is an organic compound with the molecular formula C9H13NO2. It is a derivative of benzylamine, where two methoxy groups are attached to the benzene ring at the 3 and 5 positions. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various chemical products .
Mechanism of Action
Biochemical Pathways
The compound has been used in the synthesis of well-defined, homogeneous [n]rotaxanes , suggesting it may play a role in the formation of these complex structures.
Result of Action
It has been used in the synthesis of [n]rotaxanes , indicating it may contribute to the formation of these mechanically-interlocked molecular architectures.
Action Environment
It is known that the compound is slightly soluble in water , which could potentially affect its distribution and action in aqueous environments.
Biochemical Analysis
Biochemical Properties
3,5-Dimethoxybenzylamine plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It has been used in the preparation of trisammonium tris(hexafluorophosphate) salt and in the synthesis of well-defined, homogeneous rotaxanes . The compound interacts with various enzymes and proteins, facilitating the formation of these complex structures. The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which stabilize the intermediate compounds during the synthesis process.
Cellular Effects
The effects of this compound on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can affect the activity of certain kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. This, in turn, impacts gene expression and metabolic pathways within the cell . Additionally, this compound has been observed to induce changes in cellular morphology and proliferation rates, highlighting its potential as a modulator of cell growth and differentiation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the biochemical reaction. For example, the compound may bind to the active site of an enzyme, blocking substrate access and thereby inhibiting enzyme activity . Alternatively, it can induce conformational changes in proteins, enhancing their catalytic efficiency. These interactions often result in changes in gene expression, as the compound can influence transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its efficacy . Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and gene expression, indicating its potential for prolonged biological activity.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and exert beneficial effects on cellular function. At higher doses, it can induce toxic or adverse effects, such as oxidative stress and apoptosis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing harm to the organism. These findings underscore the importance of careful dosage optimization in experimental studies involving this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can be metabolized through oxidative deamination, resulting in the formation of corresponding aldehydes and acids . These metabolic products can further participate in downstream biochemical reactions, affecting metabolic flux and metabolite levels within the cell. The involvement of this compound in these pathways highlights its role in cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, accumulating in specific cellular compartments . Its distribution is influenced by factors such as solubility, membrane permeability, and binding affinity to intracellular proteins. These properties determine the localization and accumulation of this compound within different tissues, impacting its overall biological activity.
Subcellular Localization
This compound exhibits distinct subcellular localization patterns, which are crucial for its activity and function. The compound can be targeted to specific organelles, such as the mitochondria or endoplasmic reticulum, through targeting signals or post-translational modifications . These localization signals ensure that this compound reaches its site of action, where it can interact with relevant biomolecules and exert its biochemical effects. Understanding the subcellular localization of this compound provides insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dimethoxybenzylamine can be synthesized through the reduction of 3,5-dimethoxybenzaldoxime using lithium aluminium hydride (LiAlH4). The reaction typically involves dissolving 3,5-dimethoxybenzaldoxime in an appropriate solvent, such as tetrahydrofuran (THF), and then adding LiAlH4 slowly under controlled conditions to achieve the reduction .
Industrial Production Methods: In an industrial setting, this compound can be produced by reacting 3,5-dimethoxybenzaldehyde with ammonia in methanol, followed by hydrogenation using a nickel-oxide catalyst. The reaction is carried out in a high-pressure reactor at 90°C and 2 MPa hydrogen pressure, resulting in a high yield of the desired product .
Types of Reactions:
Reduction: As mentioned, this compound can be synthesized through the reduction of 3,5-dimethoxybenzaldoxime.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced or modified under suitable conditions.
Oxidation: It can be oxidized to form corresponding aldehydes or ketones under specific conditions.
Common Reagents and Conditions:
Reduction: Lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF).
Substitution: Various nucleophiles in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
Reduction: this compound.
Substitution: Various substituted benzylamines.
Oxidation: Corresponding aldehydes or ketones
Scientific Research Applications
3,5-Dimethoxybenzylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials
Comparison with Similar Compounds
- 3,4-Dimethoxybenzylamine
- 2,4-Dimethoxybenzylamine
- 4-Methoxybenzylamine
- 3,4,5-Trimethoxybenzylamine
Comparison: 3,5-Dimethoxybenzylamine is unique due to the specific positioning of the methoxy groups on the benzene ring, which influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it suitable for specific applications .
Properties
IUPAC Name |
(3,5-dimethoxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-11-8-3-7(6-10)4-9(5-8)12-2/h3-5H,6,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGZJTYCCONJJGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CN)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50956422 | |
| Record name | 1-(3,5-Dimethoxyphenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50956422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34967-24-3 | |
| Record name | 1-(3,5-Dimethoxyphenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50956422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3,5-dimethoxyphenyl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[6-(3,5-Dimethyl-pyrazol-1-yl)-pyridazin-3-yloxy]-acetic acid](/img/structure/B1297332.png)



![2,5,6,7,8,9-hexahydro-3H-[1,2,4]triazolo[4,3-a]azepin-3-one](/img/structure/B1297344.png)


![3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1297363.png)



